molecular formula C12H10BrNO2 B11840672 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid

4-Bromo-6,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B11840672
M. Wt: 280.12 g/mol
InChI Key: DLFVQWSMSHLZGW-UHFFFAOYSA-N
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Description

4-Bromo-6,8-dimethylquinoline-3-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid typically involves the bromination of 6,8-dimethylquinoline-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6,8-dimethylquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring system play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid
  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid

Uniqueness

4-Bromo-6,8-dimethylquinoline-3-carboxylic acid is unique due to the presence of both bromine and methyl groups on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic and research applications .

Biological Activity

4-Bromo-6,8-dimethylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline ring with a bromine atom at the 4-position, methyl groups at the 6 and 8 positions, and a carboxylic acid functional group at the 3-position. This structure enhances its solubility and reactivity, making it a promising candidate for various therapeutic applications.

Structural Feature Description
Bromine AtomEnhances biological activity through specific interactions with molecular targets.
Methyl GroupsContribute to the lipophilicity and overall stability of the compound.
Carboxylic Acid GroupIncreases solubility and potential for hydrogen bonding in biological systems.

The biological activity of this compound primarily involves:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication processes and leading to cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular functions, which contributes to its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth:

  • Mechanism : The compound disrupts bacterial DNA synthesis by intercalating into the DNA structure.
  • Case Study : In vitro studies revealed that this compound effectively inhibited the growth of Mycobacterium tuberculosis, showcasing potential as an anti-TB agent .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Lines Tested : It has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values indicating significant potency against these cell lines .
Cell Line IC50 Value (µM)
MCF-715.85 ± 3.32
SW48017.85 ± 0.92

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Research Findings : Preliminary studies suggest that it can reduce markers of inflammation in vitro.

Research Findings

Recent studies have highlighted the potential of modifying the compound to enhance its biological activity:

  • Synthesis Techniques : The Friedländer condensation reaction is commonly used to synthesize derivatives of this compound, allowing for structural modifications that can improve bioactivity.
  • Functionalization Strategies : Researchers are exploring various functional groups to enhance interaction with biological targets, potentially leading to more effective therapeutic agents.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

4-bromo-6,8-dimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO2/c1-6-3-7(2)11-8(4-6)10(13)9(5-14-11)12(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

DLFVQWSMSHLZGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)Br)C

Origin of Product

United States

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